molecular formula C7H15BO2 B14656432 Dimethyl cyclopentylboronate CAS No. 41156-60-9

Dimethyl cyclopentylboronate

Cat. No.: B14656432
CAS No.: 41156-60-9
M. Wt: 142.01 g/mol
InChI Key: XKVXABOILVNHCI-UHFFFAOYSA-N
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Description

Dimethyl cyclopentylboronate is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom bonded to a cyclopentyl group and two methyl groups. Organoboron compounds, including this compound, are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Properties

CAS No.

41156-60-9

Molecular Formula

C7H15BO2

Molecular Weight

142.01 g/mol

IUPAC Name

cyclopentyl(dimethoxy)borane

InChI

InChI=1S/C7H15BO2/c1-9-8(10-2)7-5-3-4-6-7/h7H,3-6H2,1-2H3

InChI Key

XKVXABOILVNHCI-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCC1)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl cyclopentylboronate can be synthesized through several methods. One common approach involves the hydroboration of cyclopentene with borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide to yield the desired product. The reaction typically proceeds under mild conditions, making it an efficient and practical method for laboratory synthesis .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration processes using specialized reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for optimizing production efficiency and safety .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Dimethyl cyclopentylboronate serves as a nucleophilic partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds with aryl or alkenyl halides. The reaction mechanism involves three stages:

  • Oxidative Addition : Transition metal catalysts (e.g., Pd(PPh~3~)~4~) activate the aryl halide.

  • Transmetallation : The boronate transfers its cyclopentyl group to the metal center.

  • Reductive Elimination : The coupled product is released, regenerating the catalyst.

Example Reaction:

Ar–X+(C5H9)B(OCH3)2Pd catalystAr–C5H9+Byproducts\text{Ar–X} + (\text{C}_5\text{H}_9)\text{B(OCH}_3\text{)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar–C}_5\text{H}_9 + \text{Byproducts}

This method is widely used for constructing cyclopentyl-substituted aromatic systems in pharmaceuticals and materials science .

Multicomponent Passerini-Type Reactions

In a 2021 study, boronic acids analogous to this compound were employed in Passerini-type reactions to synthesize α-hydroxyketones. The reaction involves:

  • An aldehyde

  • An isocyanide

  • A boronic acid

Key Conditions:

  • Solvent: Chloroform/water (7:3 ratio)

  • Temperature: 10°C

  • Yield: Up to 68%

General Pathway:

RCHO+R’NC+(C5H9)B(OCH3)2RC(OH)C(O)NR’+Boron byproducts\text{RCHO} + \text{R'NC} + (\text{C}_5\text{H}_9)\text{B(OCH}_3\text{)}_2 \rightarrow \text{RC(OH)C(O)NR'} + \text{Boron byproducts}

This method highlights the boronate’s role in diversifying carbonyl-containing compounds .

Radical Boron Migration Reactions

This compound derivatives participate in radical-mediated 1,2- and 1,4-boron migrations to form bisborylalkanes. A 2020 study demonstrated:

Migration TypeProductYield (%)Conditions
1,2gem-Bisborylalkane68Ru(bpy)~3~(PF~6~)~2~, light
1,41,3-Bisborylalkane63CF~3~ radical initiation

Mechanism:

  • Radical generation via H-abstraction or alkene addition.

  • Boron migration stabilizes the radical intermediate .

Hydrolysis and Stability

While not a reaction per se, this compound hydrolyzes under acidic or basic conditions to regenerate cyclopentylboronic acid:

(C5H9)B(OCH3)2+2H2OC5H9B(OH)2+2CH3OH(\text{C}_5\text{H}_9)\text{B(OCH}_3\text{)}_2 + 2\text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{B(OH)}_2 + 2\text{CH}_3\text{OH}

This property necessitates anhydrous storage for long-term stability.

Mechanism of Action

The mechanism of action of dimethyl cyclopentylboronate involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and hydroboration. In biological systems, boron compounds can interact with cellular components, potentially affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

  • Dimethyl phenylboronate
  • Dimethyl butylboronate
  • Dimethyl hexylboronate

Comparison: Dimethyl cyclopentylboronate is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other boron compounds. This uniqueness makes it particularly useful in specific reactions where the cyclopentyl group can influence the reactivity and selectivity of the compound .

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